molecular formula C15H20N6OS B10896244 2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide

2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide

Cat. No.: B10896244
M. Wt: 332.4 g/mol
InChI Key: LYAKZSMJYALQES-UHFFFAOYSA-N
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Description

2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactionsThe final step involves the addition of the hydrazinecarbothioamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C15H20N6OS

Molecular Weight

332.4 g/mol

IUPAC Name

1-[(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-ethylthiourea

InChI

InChI=1S/C15H20N6OS/c1-4-16-15(23)19-18-14(22)10-7-11(9-5-6-9)17-13-12(10)8(2)20-21(13)3/h7,9H,4-6H2,1-3H3,(H,18,22)(H2,16,19,23)

InChI Key

LYAKZSMJYALQES-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC(=NC2=C1C(=NN2C)C)C3CC3

Origin of Product

United States

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